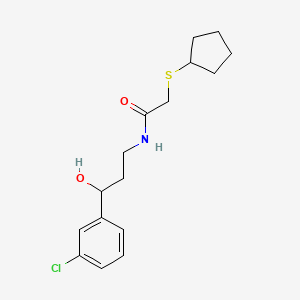

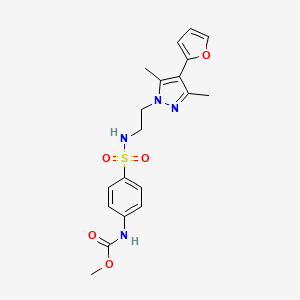

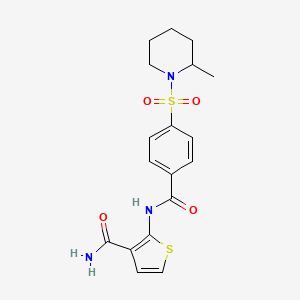

![molecular formula C10H9F2N3O B2940975 1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1502773-19-4](/img/structure/B2940975.png)

1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is an organic compound containing a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two fluorine atoms attached, and an ethanol group, which is a two-carbon chain with a hydroxyl (OH) group at the end .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process known as click chemistry. This is a type of chemical reaction that involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form a triazole .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the difluorophenyl group, and the ethanol group. The presence of the fluorine atoms could introduce interesting electronic properties, as fluorine is highly electronegative .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the difluorophenyl group. The triazole ring is generally considered to be stable, but it can participate in various chemical reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity and hence its solubility in different solvents .Applications De Recherche Scientifique

Method Development for Quantitative Determination

A significant application is in method development for quantitative determination of genotoxic impurities in drug samples, specifically fluconazole. A study by Devanna & Reddy (2016) focused on developing a liquid chromatography–tandem mass spectrometry method for this purpose.

Synthesis Processes in Antifungal Agents

The compound plays a role in the synthesis of antifungal agents like voriconazole. Butters et al. (2001) detailed the synthesis process of voriconazole, where the stereochemistry is set in the addition of a metalloethyl derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.

Novel Antifungal Triazoles

New antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety were synthesized, demonstrating significant antifungal activities. The work by Eto, Kaneko, & Sakamoto (2000) showcases this application.

Metal-Free Synthesis Methods

The compound is also involved in metal-free synthesis methods. Alcaide, Almendros, Fernández, & Lázaro‐Milla (2015) discussed using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction with alkynes to afford substituted cyclobutenes.

Water Soluble Prodrug Development

The compound aids in the development of water-soluble prodrugs like fosfluconazole. Bentley et al. (2002) presented a case history detailing the discovery and subsequent development of a commercial route to fosfluconazole.

Characterization of Key Intermediates

Characterization of key intermediates required for the synthesis of agricultural fungicides like prothioconazole is another application. Ji et al. (2017) described an efficient method to prepare such intermediates through nucleophilic substitution.

Particle Beam-Mass Spectrometric Analysis

The compound is also involved in particle beam-mass spectrometric analysis of fluconazole and related intermediates. This application was explored by Creaser et al. (1997) through the use of normal phase liquid chromatography combined with particle beam mass spectrometry.

Catalytic Applications in Organic Chemistry

Tris(pentafluorophenyl)borane, related to the compound's chemistry, is used as a catalyst in organic and organometallic chemistry. Erker (2005) detailed its use in various catalytic reactions.

Propriétés

IUPAC Name |

1-[1-(2,5-difluorophenyl)triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c1-6(16)9-5-15(14-13-9)10-4-7(11)2-3-8(10)12/h2-6,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZJNCMVMJRDRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2=C(C=CC(=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

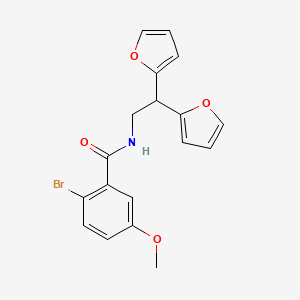

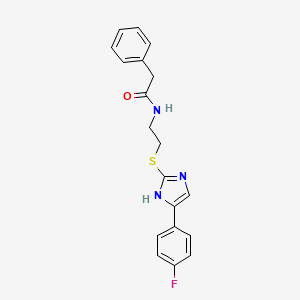

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)

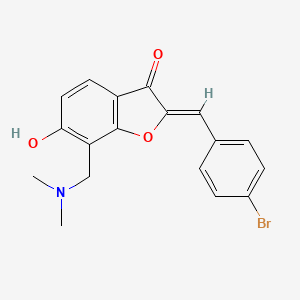

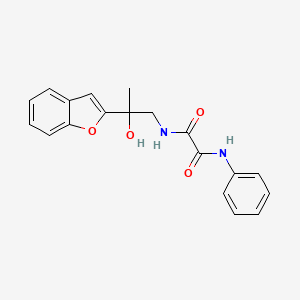

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)

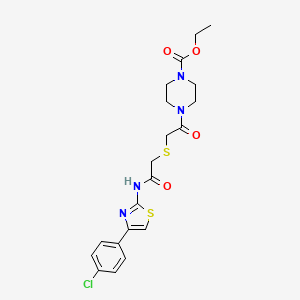

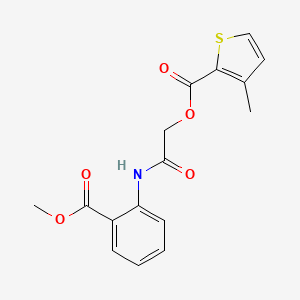

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2940911.png)

![5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine](/img/structure/B2940912.png)